7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The triazolopyrimidine core is then constructed through cyclization reactions. Common reagents used in these steps include hydrazine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the nervous system to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- **7-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- **7-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- **7-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs .
Properties
Molecular Formula |
C15H11FN6O2 |
---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
7-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H11FN6O2/c16-9-3-1-8(2-4-9)13-10(6-18-21-13)12-5-11(14(23)24)20-15-17-7-19-22(12)15/h1-7,12H,(H,18,21)(H,23,24)(H,17,19,20) |
InChI Key |
BUQKPELVEAGJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3C=C(NC4=NC=NN34)C(=O)O)F |
Origin of Product |
United States |
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